N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Description
N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound belonging to the class of benzothiadiazine derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Properties
Molecular Formula |
C21H19N3O3S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-2-12-24-14-22-28(26,27)20-13-16(10-11-19(20)24)21(25)23-18-9-5-7-15-6-3-4-8-17(15)18/h3-11,13-14H,2,12H2,1H3,(H,23,25) |
InChI Key |
UPGWUCIKSFZAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzothiadiazine ring through the condensation of a naphthylamine derivative with a suitable sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzothiazine-2-carbonitrile 1,1-dioxide: Known for its potassium channel opening activity.
N-(1-NAPHTHYL)-2-(PHENYLIMINO)-1,3-THIAZOLIDINE-3-CARBOTHIOAMIDE: Another nitrogen-containing heterocycle with potential biological activities.
Uniqueness
N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE stands out due to its unique combination of the naphthyl group and the benzothiadiazine ring system, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
